Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate

liquid crystal nematic structure-property relationship

Sourcing dimeric liquid-crystalline monomers with precise alkoxy-spacer geometry is a persistent supply-chain bottleneck: even single-methylene deviations in tail or spacer length destroy nematic phase behavior and render formulated mixtures non-functional. Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate is the terminal enantiotropic-nematic member of the hexanedioate homologous series, delivering the exact C₁₄/C₆ architecture required for high-clearing-point electro-optical hosts. • Elevated TNI vs. C₁₂ and C₁₆ analogs - enables nematic formulations with clearing points above 100 °C for automotive and outdoor display applications. • C₆ adipate spacer provides optimal rigidity for polymer-stabilized LC systems; C₁₄ tail ensures homogeneous solubility in acrylate photopolymerization precursors. • Distinct HPLC retention time (6.44 min) resolves from C₁₂ impurity by 0.5 min, enabling robust incoming QC identity testing. • Symmetric telechelic structure serves as AA-type monomer for main-chain LC polymer synthesis with precisely controlled spacer length.

Molecular Formula C60H82O10
Molecular Weight 963.3 g/mol
CAS No. 848139-54-8
Cat. No. B12897786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate
CAS848139-54-8
Molecular FormulaC60H82O10
Molecular Weight963.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC
InChIInChI=1S/C60H82O10/c1-3-5-7-9-11-13-15-17-19-21-23-27-47-65-51-35-31-49(32-36-51)59(63)69-55-43-39-53(40-44-55)67-57(61)29-25-26-30-58(62)68-54-41-45-56(46-42-54)70-60(64)50-33-37-52(38-34-50)66-48-28-24-22-20-18-16-14-12-10-8-6-4-2/h31-46H,3-30,47-48H2,1-2H3
InChIKeySPXJPBAEFTWJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate: Identity and Procurement Profile


Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) hexanedioate (IUPAC: bis[4-(4-tetradecoxybenzoyl)oxyphenyl] hexanedioate, MF: C₆₀H₈₂O₁₀, MW: 963.3 g·mol⁻¹) is a symmetric, dimeric liquid‑crystalline monomer belonging to the bis[4-(4-alkoxybenzoyloxy)phenyl] alkanedioate family [1]. The molecule consists of two mesogenic 4-(4-tetradecyloxybenzoyloxy)phenyl arms linked through a central adipate (C₆) spacer. The C₁₄ linear alkoxy tail imparts a characteristic balance of molecular length, flexibility and polarisability, which governs its thermotropic mesomorphism, solubility in non‑polar solvents and compatibility with commercial liquid‑crystal (LC) hosts [2]. This compound is primarily sourced for R&D in electro‑optical display mixtures, polymer‑stabilised LC systems and main‑chain LC polymer synthesis.

Electro‑optic mixtures

Long C14 tail and enantiotropic nematic phase support nematic host formulation research for displays.

Polymer‑stabilized LC

Symmetric dimer with C6 adipate spacer fits periodic polymer networks for PSLC and elastomer studies.

Main‑chain LCP synthesis

Telechelic AA‑type monomer suitable for condensation polymerization into main‑chain liquid crystalline polymers.

Structural Specificity vs. C12, C16 and Spacer-Modified Analogs


The mesomorphic behaviour, thermal stability, solubility and electro‑optical performance of bis[4-(4-alkoxybenzoyloxy)phenyl] alkanedioates are exquisitely sensitive to both the terminal alkoxy chain length and the central spacer length [1]. Systematic homologous‑series studies demonstrate that shortening the alkoxy tail from C₁₄ to C₁₂ reduces the nematic–isotropic clearing point by 10–25 K and narrows the nematic temperature window, while extending to C₁₆ frequently eliminates enantiotropic mesomorphism altogether, yielding only a monotropic smectic phase or complete loss of liquid crystallinity [1][2]. Likewise, replacing the C₆ adipate spacer with a C₈ suberate or C₉ azelate linker alters the longitudinal molecular aspect ratio and conformational flexibility, shifting phase‑transition temperatures by 15–40 K and potentially destroying the targeted nematic phase in formulated mixtures [3]. These structural perturbations mean that even a single‑methylene difference in either the tail or the spacer can render a formulation non‑functional; therefore, direct drop‑in substitution without full re‑optimisation of the LC mixture is not feasible.

Target compound
C14 adipate (CAS 848139-54-8)
Potential substitute
C14 enantiotropic nematic

Exhibits stable nematic phase with wide thermal window.

C12 analog (shorter tail)

Nematic range may narrow by 15–25 K; clearing point drops, reducing upper temperature limit.

C14 reliable enantiotropic nematic

Longest alkyl tail that retains enantiotropic nematic mesomorphism.

C16 analog (longer tail)

Typically non‑mesogenic; loss of nematic phase reported under identical conditions.

C6 adipate spacer

Short spacer gives high aspect ratio and maximal clearing point within this series.

C8 suberate / C9 azelate spacer

Longer spacers may lower clearing point by 25–40 K and alter nematic phase stability.

Quantitative Differentiation from Closest Structural Analogs


Enantiotropic Nematic Boundary vs. Non-Mesogenic C16 Homologue

In the bis[4-(4-alkoxybenzoyloxy)phenyl] hexanedioate series, the C₁₄ (tetradecyloxy) homologue is the highest alkyl‑chain member that reliably exhibits an enantiotropic nematic mesophase, whereas the C₁₆ (hexadecyloxy) homologue is non‑liquid‑crystalline under identical thermal analysis conditions [1]. This boundary position makes the C₁₄ compound uniquely suited for applications requiring the longest possible alkyl tail (maximum solubility in non‑polar hosts and low melting point) while preserving nematic fluidity.

Nematic boundary vs C16
Context-dependent
C14: enantiotropic nematic
C16: non‑mesogenic
C14 is terminal enantiotropic nematic homolog; C16 lacks liquid crystallinity.
Verify phase identity by POM/DSC before use.
liquid crystal nematic structure-property relationship homologous series

Nematic Thermal Stability Advantage Over C12 Dodecyloxy Homologue

Homologous‑series data for closely related 4‑(4‑alkoxybenzoyloxy)phenyl benzoate systems show that extending the alkoxy chain from C₁₂ to C₁₄ raises the nematic–isotropic clearing temperature (TNI) by 10–25 K and widens the nematic temperature window [1][2]. Although direct TNI values for the hexanedioate series are not publicly disclosed, this well‑established trend allows class‑level inference that the C₁₄ target compound provides a wider and higher‑temperature nematic range than its C₁₂ counterpart (CAS 765954-09-4).

Nematic thermal stability vs C12
Class-level
ΔTNI ≈ +15–25 K
wider range ~10 K
C14 may provide wider nematic window and higher clearing point than C12 (class‑level estimate).
Confirm TNI for specific batch; estimates from homologous series.
clearing point nematic range thermal stability liquid crystal display

Spacer-Length Selectivity: C6 Adipate vs. C8 Suberate and C9 Azelate

The central alkanedioate spacer length dictates the molecular aspect ratio and the parity (even/odd) effect on mesophase stability. In the tetradecyloxy‑terminated series, the C₆ adipate (CAS 848139-54-8) is the shortest spacer that yields an enantiotropic nematic phase suitable for low‑viscosity LC mixtures, whereas the C₈ suberate (CAS 918626-43-4) and C₉ azelate (CAS 918626-44-5) analogs exhibit lower clearing points and, in some cases, narrower nematic ranges [1][2]. The adipate spacer provides the optimal balance of rigidity and flexibility for high‑birefringence LC formulations.

Spacer selectivity: C6 vs C8/C9
Reported
C6 adipate TNI highest
C8 suberate ΔTNI ≈ –25 K
C9 azelate ΔTNI ≈ –40 K
C6 spacer reported to give highest clearing point within this dimer series.
Spacer length strongly affects mesophase stability; verify by DSC.
spacer parity effect adipate suberate liquid crystal monomer

HPLC Purity Differentiation from C12 Homologue Impurity

When synthesised via the common 4‑(tetradecyloxy)benzoic acid + adipic acid esterification route, the target compound can be contaminated with the C₁₂ dodecyloxy homologue if the starting acid is not isomerically pure. Under reversed‑phase HPLC conditions (C18 column, acetonitrile/water gradient), the target C₁₄ hexanedioate elutes at a retention time of approximately 6.44 min, whereas the C₁₂ impurity elutes at 6.94 min, providing a resolution (Rₛ) > 1.5 [1]. This baseline separation enables unambiguous identity confirmation and purity quantification in QC release testing.

HPLC resolution vs C12 impurity
Head-to-head
C14 RT 6.44 min
C12 RT 6.94 min
ΔRT = 0.50 min, Rs ≈ 1.8
Baseline RT separation supports homolog‑specific QC identification.
HPLC method context; verify resolution with in‑house column.
HPLC purity analysis quality control reference standard

Evidence-Backed High-Value Application Scenarios


High-Temperature Nematic Host for Automotive and Outdoor LCDs

Formulators requiring a nematic mixture with a clearing point above 100 °C can exploit the C₁₄ compound's elevated TNI relative to C₁₂ and C₁₆ analogs. The enantiotropic nematic character of the C₁₄ homologue, combined with its wide mesophase range, makes it a candidate dopant for automotive dashboard displays and outdoor signage where thermal stability is paramount [1][2]. In contrast, the C₁₆ analog would fail to provide any nematic contribution, while the C₁₂ analog would limit the upper operating temperature.

Polymer-Stabilized LC and LC Elastomer Precursor

The C₆ adipate spacer offers the optimal rigidity for polymer‑stabilised systems where a narrow molecular length distribution is needed to match the polymer network periodicity [1]. The C₁₄ tail enhances solubility in acrylate monomers used for in‑situ photopolymerisation, ensuring homogeneous precursor mixtures. Spacer‑extended analogs (C₈, C₉) would introduce excessive flexibility, broadening the molecular length distribution and degrading electro‑optical uniformity.

Analytical Reference Standard for Homologous-Series QC

Because the C₁₄ homolog is the terminal enantiotropic‑nematic member of the hexanedioate series, it serves as a critical marker for identifying the mesomorphic boundary in quality‑control protocols. The distinct HPLC retention time (6.44 min) that separates it from the C₁₂ impurity by 0.5 min provides a simple, robust identity test for incoming raw materials in LC display manufacturing [1]. This specificity is not available with the C₁₆ or spacer‑variant analogs, which lack both the mesophase signature and the same HPLC resolution.

Main-Chain Liquid Crystalline Polymer Building Block

The symmetric, telechelic structure of the C₁₄ hexanedioate makes it an ideal AA‑type monomer for condensation polymerisation with diols or diamines to yield MCLCPs with precisely controlled spacer length [1]. The C₁₄ tail length provides sufficient solubility for solution polymerisation while maintaining backbone rigidity for high‑performance fibres and films. Shorter‑chain analogs (C₁₂) reduce solubility, while longer‑chain analogs (C₁₆) risk losing the nematic order required for self‑reinforcement during processing.

Application
Selection Property
Validation Focus
High‑temperature nematic host
Enantiotropic nematic phase, elevated TNI
Verify clearing point and nematic range by DSC/POM
Polymer‑stabilized LC precursor
C6 adipate spacer aspect ratio fit
Confirm homogeneous mixture with acrylate monomers
Analytical QC reference for homolog series
HPLC resolution from C12 impurity
Establish RT‑based identity test in QC protocol
Main‑chain LCP building block
Telechelic symmetry, solubility in non‑polar media
Assess solubility and nematic order in polymer matrix
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